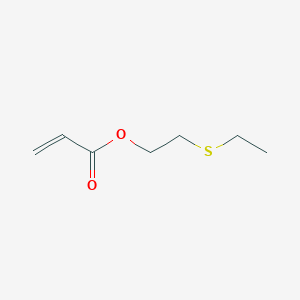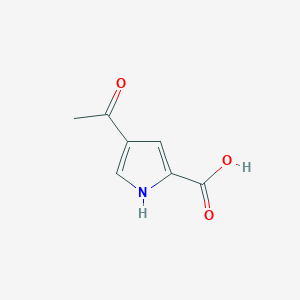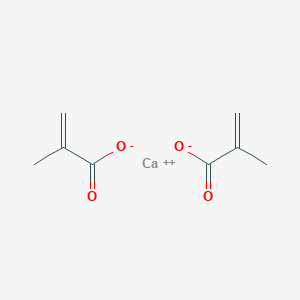
Metacrilato de calcio
Descripción general
Descripción
Calcium methacrylate is a chemical compound that belongs to the family of methacrylate salts. It is formed by the reaction of methacrylic acid with calcium hydroxide. This compound is known for its applications in various fields, including dental materials, bone cements, and as an additive in concrete. Its chemical formula is Ca(C_5H_7O_2)_2.
Aplicaciones Científicas De Investigación
Calcium methacrylate has a wide range of applications in scientific research and industry:
Bone Cements: Calcium methacrylate is incorporated into bone cements to improve their mechanical properties and biocompatibility.
Concrete Additives: It is used as an additive in concrete to enhance its self-healing properties and durability.
Polymer Science: Calcium methacrylate is used in the synthesis of various polymers and copolymers with unique properties.
Mecanismo De Acción
Target of Action
Calcium methacrylate (CMA) is primarily used in the field of dentistry, where it is introduced into dental resin formulations . The primary targets of CMA are the dental structures, specifically the enamel and dentin, where it contributes to the remineralization process .
Mode of Action
CMA interacts with its targets by being incorporated into the dental resin formulation. Upon photopolymerization, a calcium-rich dental resin is formed . This resin, when in contact with dental structures, can induce the mineralization of enamel-like hydroxyapatite (HA), an essential mineral for dental health .
Biochemical Pathways
It is known that calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and cells, particularly in signal transduction pathways . Over 500 human proteins are known to bind or transport calcium . In the context of dental health, calcium is crucial for the remineralization process, contributing to the formation of HA .
Pharmacokinetics
It is known that calcium, in general, undergoes similar mechanisms of metabolism across different calcium salts . The pharmacokinetic process is linear due to a first-order reaction .
Result of Action
The primary result of CMA’s action is the induction of dynamic in situ HA mineralization . After being soaked in calcium nitrate and sodium phosphate solutions alternatively, dense HA crystals were found on the surface of the dental resin containing CMA . The amount of HA increased with the increase in CMA content . This remineralization capacity is of great importance in dental health, contributing to the strength and integrity of dental structures .
Action Environment
The action of CMA is influenced by the environment in which it is used. In the context of dental health, factors such as oral pH, presence of saliva, and the specific dental resin formulation can influence the action, efficacy, and stability of CMA . Furthermore, the photopolymerization process, which is crucial for the formation of the calcium-rich dental resin, is influenced by factors such as light intensity and exposure time .
Safety and Hazards
Direcciones Futuras
The use of nanomaterials in wound healing, including inorganic nanomaterials, organic and hybrid nanomaterials, and nanofibers, is a future concern . Another study suggests that modified polymethyl methacrylate and calcium-based bone cement could have potential applications in osteoporotic vertebral compression fractures .
Análisis Bioquímico
Biochemical Properties
Calcium methacrylate plays a significant role in biochemical reactions, particularly in the field of dental and bone regeneration. It interacts with various enzymes, proteins, and other biomolecules. For instance, calcium methacrylate has been shown to induce the mineralization of hydroxyapatite, a crucial component of bone and dental tissues . This interaction involves the binding of calcium ions to the carboxylate groups of methacrylate, facilitating the formation of hydroxyapatite crystals. Additionally, calcium methacrylate can interact with collagen and other extracellular matrix proteins, promoting tissue regeneration and repair.
Cellular Effects
Calcium methacrylate influences various cellular processes, including cell adhesion, proliferation, and differentiation. Studies have shown that calcium methacrylate enhances the attachment and growth of osteoblasts, the cells responsible for bone formation . It also affects cell signaling pathways, such as the Wnt/β-catenin pathway, which is crucial for bone development and homeostasis. Furthermore, calcium methacrylate has been found to modulate gene expression related to osteogenesis, leading to increased production of bone matrix proteins and enzymes.
Molecular Mechanism
The molecular mechanism of calcium methacrylate involves its interaction with biomolecules at the molecular level. Calcium methacrylate binds to the carboxylate groups of methacrylic acid, forming stable complexes that facilitate the polymerization process . This binding interaction is crucial for the formation of hydroxyapatite crystals in dental and bone tissues. Additionally, calcium methacrylate can act as a crosslinking agent, enhancing the mechanical properties of polymer-based materials. It also influences enzyme activity, either by inhibiting or activating specific enzymes involved in bone and dental tissue formation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calcium methacrylate can change over time. The stability and degradation of calcium methacrylate are critical factors that influence its long-term effects on cellular function . Studies have shown that calcium methacrylate remains stable under physiological conditions, maintaining its bioactivity for extended periods. Prolonged exposure to calcium methacrylate can lead to gradual degradation, affecting its efficacy in promoting tissue regeneration. Long-term studies in vitro and in vivo have demonstrated that calcium methacrylate can support sustained cellular growth and differentiation, making it a promising material for biomedical applications.
Dosage Effects in Animal Models
The effects of calcium methacrylate vary with different dosages in animal models. Low to moderate doses of calcium methacrylate have been shown to promote bone regeneration and repair without causing significant adverse effects . High doses of calcium methacrylate can lead to toxicity and adverse reactions, such as inflammation and tissue necrosis. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic outcomes. Careful dosage optimization is essential to maximize the benefits of calcium methacrylate while minimizing potential risks.
Metabolic Pathways
Calcium methacrylate is involved in various metabolic pathways, particularly those related to bone and dental tissue formation. It interacts with enzymes such as alkaline phosphatase, which plays a crucial role in the mineralization process . Calcium methacrylate also affects metabolic flux and metabolite levels, promoting the synthesis of hydroxyapatite and other bone matrix components. The presence of calcium ions in calcium methacrylate enhances the activity of enzymes involved in bone metabolism, facilitating the deposition of mineralized tissue.
Transport and Distribution
The transport and distribution of calcium methacrylate within cells and tissues are essential for its bioactivity. Calcium methacrylate is transported across cell membranes through calcium channels and transporters . Once inside the cell, it can bind to calcium-binding proteins and other intracellular molecules, influencing its localization and accumulation. The distribution of calcium methacrylate within tissues is also affected by its interaction with extracellular matrix proteins, which can facilitate its incorporation into mineralized tissues.
Subcellular Localization
The subcellular localization of calcium methacrylate is crucial for its activity and function. Calcium methacrylate can be localized to specific cellular compartments, such as the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct calcium methacrylate to specific organelles. The presence of calcium methacrylate in the nucleus can influence gene expression and cellular metabolism, promoting the synthesis of bone matrix proteins and enzymes. Additionally, calcium methacrylate can be incorporated into the extracellular matrix, contributing to the formation of mineralized tissues.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcium methacrylate can be synthesized through the neutralization reaction between methacrylic acid and calcium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows: [ \text{2CH}_2\text{=C(CH}_3\text{)COOH} + \text{Ca(OH)}_2 \rightarrow \text{Ca(CH}_2\text{=C(CH}_3\text{)COO)}_2 + \text{2H}_2\text{O} ]
Industrial Production Methods: In industrial settings, calcium methacrylate is produced by a similar neutralization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the careful addition of methacrylic acid to a suspension of calcium hydroxide under controlled temperature and pH conditions. The resulting product is then filtered, washed, and dried to obtain pure calcium methacrylate.
Análisis De Reacciones Químicas
Types of Reactions: Calcium methacrylate undergoes various chemical reactions, including polymerization, hydrolysis, and complexation.
Polymerization: Calcium methacrylate can undergo free radical polymerization to form poly(calcium methacrylate). This reaction is typically initiated by a radical initiator such as benzoyl peroxide or azobisisobutyronitrile.
Hydrolysis: In the presence of water, calcium methacrylate can hydrolyze to form methacrylic acid and calcium hydroxide.
Complexation: Calcium methacrylate can form complexes with various metal ions, which can alter its properties and applications.
Common Reagents and Conditions:
Polymerization: Radical initiators (e.g., benzoyl peroxide), heat or UV light.
Hydrolysis: Water, acidic or basic conditions.
Complexation: Metal salts (e.g., zinc chloride, copper sulfate).
Major Products Formed:
Polymerization: Poly(calcium methacrylate).
Hydrolysis: Methacrylic acid and calcium hydroxide.
Complexation: Metal-calcium methacrylate complexes.
Comparación Con Compuestos Similares
Calcium methacrylate can be compared with other methacrylate salts and calcium-based compounds:
Calcium Acrylate: Similar to calcium methacrylate, calcium acrylate is used in polymer synthesis and as an additive in various materials. calcium methacrylate has better polymerization properties and is more commonly used in dental and bone applications.
Calcium Phosphate: While calcium phosphate is primarily used in bone cements and dental materials, calcium methacrylate offers additional benefits such as improved polymerization and self-healing properties.
Magnesium Methacrylate: Magnesium methacrylate is another methacrylate salt used in similar applications. calcium methacrylate is preferred due to its higher reactivity and better compatibility with various polymers.
Propiedades
Número CAS |
16809-88-4 |
|---|---|
Fórmula molecular |
C4H6CaO2 |
Peso molecular |
126.17 g/mol |
Nombre IUPAC |
calcium;2-methylprop-2-enoate |
InChI |
InChI=1S/C4H6O2.Ca/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6); |
Clave InChI |
LYMYOENPASUELF-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ca+2] |
SMILES canónico |
CC(=C)C(=O)O.[Ca] |
| 16809-88-4 | |
Números CAS relacionados |
79-41-4 (Parent) |
Sinónimos |
2-methylacrylic acid methacrylic acid methacrylic acid, calcium salt methacrylic acid, sodium salt sodium methacrylate |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-Dimethyl-3-trimethylsilyloxy-17-[(1S)-1-trimethylsilyloxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B101255.png)
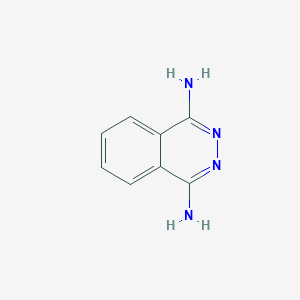
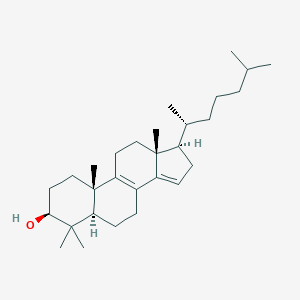
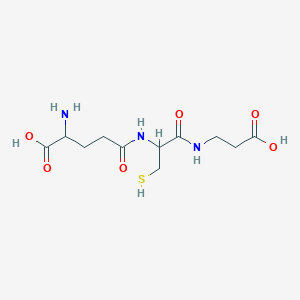
![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)
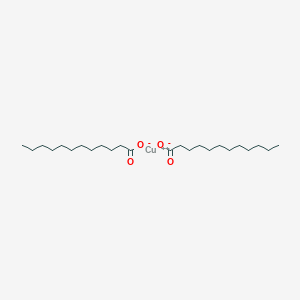
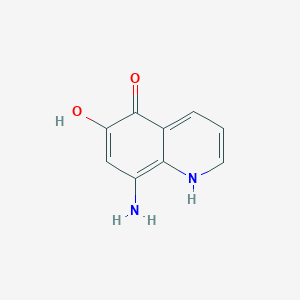
![Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B101264.png)
